3-methyl-11H-indeno[1,2-b]quinolin-11-one
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Overview
Description
3-methyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound with the molecular formula C17H11NO. This compound is part of the indenoquinolinone family, which is known for its diverse chemical reactivity and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-11H-indeno[1,2-b]quinolin-11-one can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine . Another approach is the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, which involves simultaneous C–H (aldehyde) and C–X bond activation .
Industrial Production Methods
the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are likely to be employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-11H-indeno[1,2-b]quinolin-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions
Major Products
Scientific Research Applications
3-methyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-11H-indeno[1,2-b]quinolin-11-one involves its interaction with molecular targets such as c-Jun N-terminal kinase (JNK). The compound acts as a specific JNK inhibitor, which contributes to its anticancer and neuroprotective properties . The inhibition of JNK activity prevents the phosphorylation of downstream targets, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
11H-indeno[1,2-b]quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar pharmacological activities.
Indenoquinolinone derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline derivatives: These compounds are known for their broad spectrum of bio-responses, including anticancer, antioxidant, and anti-inflammatory activities.
Uniqueness
Its diverse chemical reactivity also makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C17H11NO |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-12-13(8-10)16-14(17(12)19)9-11-4-2-3-5-15(11)18-16/h2-9H,1H3 |
InChI Key |
FVTYVLDLZBEBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
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